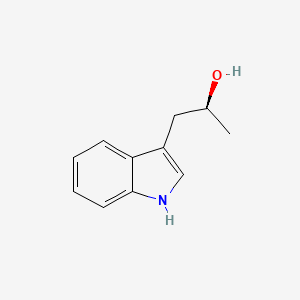

(S)-1-(1H-Indol-3-yl)propan-2-ol

Description

Historical and Contemporary Significance of Indole (B1671886) Derivatives in Drug Discovery

Historically, indole derivatives have played a pivotal role in medicine. The alkaloid reserpine, isolated from Rauwolfia serpentina, was one of the first effective treatments for hypertension. openmedicinalchemistryjournal.com Another notable example is the essential amino acid tryptophan, the metabolic precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, both of which contain the indole core and are crucial for various physiological processes. nih.gov

In contemporary drug discovery, the indole scaffold continues to be a privileged structure. nih.govnih.gov A diverse array of indole-containing drugs are in clinical use for a wide range of conditions, including cancer (e.g., Vincristine), migraines (e.g., Sumatriptan), and hypertension (e.g., Pindolol). researchgate.netresearchgate.netbenthamscience.com The ability of the indole nucleus to interact with multiple receptors and enzymes makes it a valuable template for designing novel therapeutic agents. researchgate.netresearchgate.net Researchers are actively exploring indole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govmdpi.com

Emphasis on Chiral Indole Derivatives and Their Research Relevance

The introduction of chirality into indole-containing molecules adds another layer of complexity and specificity. Many biologically active compounds possess chiral centers, and often only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. sciencedaily.com

The stereoselective synthesis of chiral indole derivatives is, therefore, a significant area of research. numberanalytics.comrsc.org The ability to control the three-dimensional arrangement of atoms in these molecules is crucial for developing drugs with improved efficacy and safety profiles. Chiral indole derivatives are instrumental in studying the stereochemical requirements of biological targets and in the development of highly selective therapeutic agents.

Chemical and Physical Properties of (S)-1-(1H-Indol-3-yl)propan-2-ol

| Property | Value | Source |

| IUPAC Name | (S)-1-(1H-Indol-3-yl)propan-2-ol | |

| Molecular Formula | C11H13NO | labsolu.ca |

| Molecular Weight | 175.23 g/mol | labsolu.ca |

| CAS Number | 3364-35-0 | labsolu.ca |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | labsolu.ca |

| Synonyms | 1-(1H-Indole-3-yl)-2-propanol, α-methyl-1H-Indole-3-ethanol | labsolu.ca |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2S)-1-(1H-indol-3-yl)propan-2-ol |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1 |

InChI Key |

JXMVNHWZTQYNTJ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC1=CNC2=CC=CC=C21)O |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O |

Origin of Product |

United States |

Stereoselective Synthesis of S 1 1h Indol 3 Yl Propan 2 Ol

Overview of Synthetic Strategies for Chiral Indole (B1671886) Derivatives

The development of synthetic methodologies for the construction of enantiomerically pure indole derivatives has been a major focus of chemical research. eurekaselect.com The indole nucleus, a common motif in a vast array of natural products and pharmaceuticals, presents unique challenges and opportunities for asymmetric functionalization. eurekaselect.com

Asymmetric Catalysis in Indole Functionalization

Asymmetric catalysis has emerged as the most powerful tool for the synthesis of chiral compounds, offering efficient and atom-economical routes to enantiomerically enriched products. rsc.org In the context of indole chemistry, catalytic asymmetric methods have been extensively developed to introduce chirality at various positions of the indole ring. scilit.com These methods often rely on the use of a chiral catalyst, which can be a transition metal complex with a chiral ligand or a small organic molecule (organocatalyst), to control the stereochemical outcome of the reaction. The catalytic asymmetric Friedel-Crafts reaction, for instance, is a widely used method for the C3-alkylation of indoles with high enantioselectivity. eurekaselect.commdpi.com

Chemoenzymatic Approaches to Chiral Propanol (B110389) Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford complex chiral molecules. nih.gov Enzymes, particularly lipases and alcohol dehydrogenases, are highly effective catalysts for the kinetic resolution of racemic alcohols and the asymmetric reduction of prochiral ketones, respectively, yielding chiral propanol scaffolds with high enantiomeric purity. nih.govmdpi.com Lipase-catalyzed transesterification is a widely employed method for the kinetic resolution of racemic secondary alcohols. mdpi.comresearchgate.netnih.gov This process involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. The efficiency of these resolutions is often enhanced by the use of specific enzymes, acyl donors, and reaction media. mdpi.com

Methodologies for the Enantioselective Construction of the (S)-1-(1H-Indol-3-yl)propan-2-ol Moiety

The synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol can be approached through several distinct stereoselective strategies, each with its own advantages and challenges. A common precursor for many of these methods is 1-(1H-indol-3-yl)propan-2-one.

Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired stereocenter has been established, the auxiliary is removed to provide the enantiomerically enriched product. While a direct application of a chiral auxiliary for the synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol from an achiral indole precursor is not extensively documented, the principle can be illustrated through analogous reactions. For example, a chiral oxazolidinone auxiliary can be attached to a propionyl group, which can then undergo a diastereoselective reaction.

A plausible, though not explicitly reported, route could involve the acylation of a chiral auxiliary with propionyl chloride, followed by a Friedel-Crafts reaction with indole. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the target alcohol. The stereochemical outcome would be dictated by the steric and electronic properties of the chiral auxiliary.

Table 1: Representative Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Potential for Indole Derivatives |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. | Could be used to control the stereochemistry of a Friedel-Crafts acylation followed by reduction. |

| Camphorsultams | Asymmetric Diels-Alder reactions and alkylations. | Similar potential to Evans auxiliaries for directing acylation reactions. |

This table presents potential applications based on the known reactivity of these chiral auxiliaries.

Organocatalytic Enantioselective Transformations

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. nih.gov For the synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol, an organocatalytic approach could involve the asymmetric Friedel-Crafts reaction of indole with a suitable electrophile or the asymmetric reduction of 1-(1H-indol-3-yl)propan-2-one. Chiral phosphoric acids and chiral amines are among the most successful organocatalysts for the enantioselective functionalization of indoles. eurekaselect.com

While a specific organocatalytic method for the direct synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol is not prominently featured in the literature, related transformations provide a strong precedent. For instance, the organocatalytic asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones or aldehydes can furnish chiral 3-substituted indole derivatives with high enantioselectivity. globethesis.com

Table 2: Examples of Organocatalytic Asymmetric Reactions Relevant to Indole Functionalization

| Catalyst Type | Reaction | Substrate Example | Product e.e. (%) |

|---|---|---|---|

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indole and nitroalkene | Up to 99% |

| Chiral Amine (e.g., prolinol ether) | Michael Addition | Indole and enal | Up to 99% |

Data in this table is representative of the catalyst class and not specific to the synthesis of the target compound.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of chiral molecules. rsc.orgscilit.comresearchgate.net The most direct transition metal-catalyzed route to (S)-1-(1H-Indol-3-yl)propan-2-ol is the asymmetric hydrogenation of the prochiral ketone, 1-(1H-indol-3-yl)propan-2-one. Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones. researchgate.net

Another potential strategy involves the transition metal-catalyzed enantioselective Friedel-Crafts alkylation of indole with a chiral epoxide, such as (S)-propylene oxide. This reaction, often catalyzed by chiral metal complexes, would directly install the desired stereocenter.

Table 3: Selected Results for the Asymmetric Hydrogenation of Ketones to Chiral Alcohols

| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| RuCl₂((S)-xylbinap)((S,S)-dpen) | Acetophenone | (S)-1-Phenylethanol | >99 | 99 |

| [Ir(cod)Cl]₂ / (S)-f-spiro-ligand | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 |

This table showcases the effectiveness of various catalyst systems on substrates similar to or related to the synthesis of the target compound. dicp.ac.cn

Optimization of Reaction Parameters for High Enantiomeric Excess

Achieving a high enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical goal in asymmetric synthesis. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol with high enantiopurity requires careful optimization of various reaction parameters. Key factors that influence the stereochemical outcome of the reaction include the choice of catalyst, solvent, temperature, and the nature of the protecting groups.

Organocatalysis has emerged as a powerful tool for enantioselective transformations. nih.gov For instance, in the synthesis of complex chiral molecules, organocatalysts have been shown to afford products with excellent enantioselectivity (up to 99% ee). nih.gov The optimization process often involves screening a library of chiral catalysts and ligands to identify the one that provides the highest degree of stereocontrol. For example, in the synthesis of cyclohepta[b]indoles, the design of a specific chiral cyclopropane (B1198618) precursor allowed for the synthesis of both enantiomers from a single starting material. sci-hub.se

The reaction conditions are meticulously adjusted to maximize the enantiomeric excess. This can involve performing the reaction at low temperatures to enhance the energy difference between the diastereomeric transition states, leading to higher selectivity. nih.gov The choice of solvent is also crucial, as it can influence the conformation of the catalyst and the substrate, thereby affecting the stereochemical outcome.

Table 1: Optimization of Reaction Conditions for Enantioselective Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 25 | 85 |

| 2 | Catalyst A | Dichloromethane | 25 | 78 |

| 3 | Catalyst A | Toluene | 0 | 92 |

This is a representative table illustrating the optimization process. Actual values would be based on specific experimental data.

Advanced Synthetic Applications of the (S)-1-(1H-Indol-3-yl)propan-2-ol Scaffold

The (S)-1-(1H-Indol-3-yl)propan-2-ol scaffold, with its defined stereochemistry, serves as a valuable building block for the synthesis of more complex and biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. nih.gov

The chiral propan-2-ol side chain can be further functionalized to introduce additional stereocenters and pharmacophoric groups. For example, derivatives of 3-(indol-3-yl)propionic acid have been synthesized and investigated for their biological activities. nih.gov The scaffold can be incorporated into larger molecules through various chemical transformations, such as coupling reactions, to create novel therapeutic agents. researchgate.net For instance, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrates the coupling of an indole derivative with another pharmacologically relevant moiety. mdpi.com

The development of synthetic methods that allow for the efficient and stereoselective construction of such complex molecules is an active area of research. polimi.it These methods often rely on the use of advanced catalytic systems and the strategic application of protecting groups. The ability to synthesize a diverse range of derivatives from the (S)-1-(1H-Indol-3-yl)propan-2-ol scaffold is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

Spectroscopic and Chromatographic Methods for Stereochemical Characterization

The determination of the absolute configuration and enantiomeric purity of (S)-1-(1H-Indol-3-yl)propan-2-ol is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of the molecule. copernicus.orgmdpi.comyoutube.com While standard NMR techniques confirm the connectivity of atoms, chiral derivatizing agents or chiral solvating agents can be used to differentiate between enantiomers in the NMR spectrum. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. copernicus.orgst-andrews.ac.uk

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of a chiral compound. nih.govnih.govsigmaaldrich.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govnih.gov The choice of the CSP and the mobile phase is critical for achieving good separation. nih.govresearchgate.net

Gas Chromatography (GC): Chiral GC can also be used for the separation of volatile chiral compounds, often after derivatization to increase their volatility.

Table 2: Chiral HPLC Analysis of 1-(1H-Indol-3-yl)propan-2-ol Enantiomers

| Enantiomer | Retention Time (min) |

|---|---|

| (R)-1-(1H-Indol-3-yl)propan-2-ol | 15.6 |

This is a representative table illustrating the separation of enantiomers by chiral HPLC. Actual retention times would depend on the specific column and conditions used. An example of such an analysis can be found in the supporting information of a study on the synthesis of (S)-1-(1H-indol-2-yl)-2-phenylpropan-2-ol, where the enantiomers were separated on a Chiralcel OD-H column. rsc.org

The combination of these analytical techniques provides a comprehensive characterization of the stereochemical purity of (S)-1-(1H-Indol-3-yl)propan-2-ol, ensuring its suitability for further use in the development of new therapeutic agents.

Molecular Interactions and Biological Target Engagement of S 1 1h Indol 3 Yl Propan 2 Ol and Its Analogues

Identification and Characterization of Putative Molecular Targets for Indole (B1671886) Propanol (B110389) Derivatives

The biological activity of indole propanol derivatives is a consequence of their interaction with a variety of macromolecular targets within the cell. These interactions can lead to the modulation of key cellular pathways implicated in various physiological and pathological processes.

Indole-based compounds have been identified as inhibitors of several critical enzymes.

CYP51 and Hsp90: The development of dual inhibitors targeting both lanosterol (B1674476) 14α-demethylase (CYP51) and heat shock protein 90 (Hsp90) has been explored as a strategy for treating invasive candidiasis. rsc.org Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are overexpressed or mutated in cancer cells, making it an attractive target for cancer therapy. wipo.int While specific studies on (S)-1-(1H-Indol-3-yl)propan-2-ol are limited, the broader class of indole derivatives has shown promise as Hsp90 inhibitors. wipo.int

Monoamine Oxidase (MAO): Indole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the degradation of neurotransmitters. nih.govresearchgate.net Inhibition of MAOs can increase the levels of monoamine neurotransmitters, a mechanism utilized in the treatment of depression and Parkinson's disease. nih.gov For instance, indole-2-propargylamine and its N-methylated analogue have been identified as potent MAO-B binders. nih.gov The related compound α-methyltryptamine (αMT), an analogue of the subject compound, is known to be a reversible inhibitor of MAO. frontiersin.org

Tyrosinase: The indole scaffold is a key structural feature in the design of tyrosinase inhibitors. google.com Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. google.comnih.gov Indole derivatives can interfere with the catalytic activity of tyrosinase, thereby regulating melanin production. google.com Some indole-thiourea derivatives have been synthesized and shown to be effective tyrosinase inhibitors. google.com

Other Enzymes: Analogues such as 1-indol-1-yl-propan-2-ones have been identified as dual inhibitors of cytosolic phospholipase A(2)alpha (cPLA(2)alpha) and fatty acid amide hydrolase (FAAH), which are targets for developing analgesic and anti-inflammatory drugs. nih.gov Additionally, coumarin-indole hybrids have been evaluated as inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. acs.org

G-protein coupled receptors (GPCRs) are a major class of drug targets, and various indole derivatives have been developed as ligands for these receptors. nih.govplos.orgnih.gov

Serotonin (B10506) and Dopamine (B1211576) Receptors: A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and found to be potent ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, with affinities in the nanomolar range. nih.gov Similarly, 2-(1H-indol-3-yl)ethylthiourea derivatives have shown activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors. mdpi.com These findings highlight the potential for indole derivatives to act as multi-target ligands for aminergic GPCRs. nih.gov

Indole derivatives can also modulate the function of ion channels and neurotransmitter transporters.

Norepinephrine (B1679862) and Serotonin Transporters: The norepinephrine transporter (NET) and the serotonin transporter (SERT) are crucial for regulating neurotransmitter levels and are primary targets for antidepressant medications. nih.govnih.gov A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are analogues of the subject compound, have been studied as monoamine reuptake inhibitors. researchgate.net Structure-activity relationship studies on this series led to the discovery of compounds with high potency for NET and selectivity over SERT. researchgate.net For example, one compound in this series demonstrated an IC50 value of 4 nM for NET inhibition with 86-fold selectivity over SERT. researchgate.net

GABAA Chloride Channel: The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system. google.comnih.govmdpi.com While it is a known target for many therapeutic agents, specific studies detailing the direct interaction of (S)-1-(1H-Indol-3-yl)propan-2-ol or its close analogues with the GABAA chloride channel are not readily available in the reviewed literature. General modulators of the GABAA receptor include benzodiazepines, barbiturates, and certain neurosteroids. mdpi.com

The biological activities of indole derivatives extend to interactions with other important macromolecules.

Tubulin: The indole nucleus is a core structure in many small molecules that inhibit microtubule dynamics by binding to tubulin, making them of interest as anticancer agents. rsc.orgmdpi.comnih.gov Indole derivatives have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, leading to the inhibition of tubulin polymerization. nih.govmdpi.com Various arylthioindoles and indole-2-carbohydrazides have demonstrated potent inhibition of tubulin assembly and cancer cell growth. nih.govnih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in gene expression regulation, and their inhibitors have emerged as a promising class of anticancer drugs. nih.gov Several indole-based derivatives, including indole-6-carboxylic acid hydroxyamides and other substituted indole-based hydroxamic acids, have been developed as potent HDAC inhibitors. Some of these compounds have shown excellent anti-tumor activity in preclinical models.

MDM2: The interaction between the tumor suppressor p53 and its negative regulator, mouse double minute 2 homolog (MDM2), is a key target in cancer therapy. acs.org Spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction. acs.orggoogle.comnih.gov These compounds are designed to mimic the interaction of p53 with MDM2, thereby reactivating p53's tumor-suppressive functions. nih.gov

Keap1: The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway is a critical regulator of the cellular antioxidant response. plos.org Inhibitors of the Keap1-Nrf2 interaction can increase the levels of the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes. plos.org Several indole derivatives have been identified as inhibitors of this interaction, demonstrating the potential of this chemical class to combat diseases associated with oxidative stress. plos.org

In Vitro Biochemical and Cellular Assay Approaches for Biological Activity Evaluation (Excluding Human Clinical Data)

A variety of in vitro assays are employed to evaluate the biological activity of indole derivatives like (S)-1-(1H-Indol-3-yl)propan-2-ol. These assays provide crucial information on the compounds' potency, selectivity, and mechanism of action at the molecular and cellular levels.

Commonly used approaches include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, α-glucosidase inhibition assays are performed to screen for potential anti-diabetic agents. acs.org

Cell Viability and Cytotoxicity Assays: These are fundamental in drug discovery to assess the effect of compounds on cell survival. They are used to determine the concentration-dependent cytotoxicity of indole derivatives across various cell lines.

Cell Proliferation Assays: These assays investigate the impact of compounds on the growth of both cancerous and non-cancerous cells.

Reporter Gene Assays: These are used to study the effect of compounds on specific signaling pathways. For example, an ARE-luciferase reporter assay is used to identify inhibitors of the Keap1-Nrf2 interaction. plos.org

Western Blot Analysis: This technique is used to detect and quantify specific proteins, allowing researchers to observe changes in protein expression levels in response to compound treatment, such as the upregulation of p53 or acetylated histones. nih.gov

Receptor binding assays are a cornerstone in the pharmacological characterization of compounds that target receptors. These assays are used to determine the affinity and selectivity of a ligand for its receptor.

Radioligand binding assays are a common method used to measure the affinity (expressed as the inhibition constant, Ki) of unlabelled compounds for a specific receptor by measuring their ability to displace a radiolabelled ligand. nih.gov This technique is instrumental in profiling the selectivity of indole derivatives across a panel of different receptors, such as serotonin, dopamine, and adrenergic receptors. nih.govnih.govmdpi.com The data generated from these assays are critical for understanding the structure-activity relationships (SAR) and for optimizing the lead compounds to improve potency and reduce off-target effects. nih.govresearchgate.net

Table 1: Example of Receptor Binding Affinity Data for Indole Analogues This table presents hypothetical data based on findings for various indole derivatives to illustrate the type of information generated from receptor binding assays.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Indole Analogue A | Serotonin Receptor 5-HT1A | 15 | mdpi.com |

| Indole Analogue B | Dopamine Receptor D2 | 50 | nih.gov |

| Indole Analogue C | Norepinephrine Transporter (NET) | 4 | researchgate.net |

| Indole Analogue D | Serotonin Transporter (SERT) | 344 | researchgate.net |

Enzymatic Activity Modulation Studies

Derivatives of 1-(1H-indol-yl)propan-2-ol have been investigated for their ability to modulate the activity of various enzymes. A notable example is the study of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors. These compounds were designed to inhibit the norepinephrine transporter with selectivity over the serotonin transporter. ebi.ac.uknih.gov This line of research led to the discovery of a potent inhibitor of the norepinephrine transporter with an IC50 value of 4 nM and 86-fold selectivity over the serotonin transporter. nih.gov

Another area of investigation involves the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses. A screening of a library of molecules with a propanol core identified a 2-propanol analogue, VIS351, as a potent activator of the non-enzymatic, ITIM-mediated signaling function of IDO1. nih.gov While VIS351 showed a good dissociation constant (Kd = 1.90 μM) for IDO1, it did not inhibit the catalytic activity of the recombinant enzyme but did exhibit moderate cellular inhibitory activity (IC50 = 11.463 μM). nih.gov This highlights the dual functionality of IDO1 and the potential for its selective modulation.

Furthermore, studies on other indole-containing structures have revealed their potential as enzyme inhibitors. For instance, certain indole-based chalcones have been explored as antimitotic agents that target tubulin. nih.gov Additionally, some indole derivatives have shown inhibitory activity against hyaluronidase. nih.gov The enzymatic transesterification of related compounds like (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol has also been studied, demonstrating the potential for enzymatic processes in the synthesis of chiral intermediates. mdpi.com

Cell-Based Functional Assays (e.g., Antiproliferative Activity, Biofilm Formation, Cell Migration Inhibition, Apoptosis Induction)

Cell-based functional assays are crucial for evaluating the therapeutic potential of (S)-1-(1H-Indol-3-yl)propan-2-ol and its analogues. These assays provide insights into the cellular responses to drug treatment, ranging from measuring cell viability to more complex phenotypic screenings. pharmaron.comoncolines.com

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative activity of indole derivatives against various cancer cell lines. For instance, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have shown significant in vitro antiproliferative activity, with some compounds being more potent than the standard drug sunitinib. nih.gov One of these compounds was found to cause a lengthening of the G1 phase of the cell cycle. nih.gov Similarly, new 5-chloro-indole-2-carboxylate derivatives have exhibited potent antiproliferative activity against melanoma and other cancer cell lines by inhibiting EGFR and BRAFV600E pathways. nih.gov Indole-based chalcones have also been investigated for their anticancer potential, with some derivatives showing high cytotoxicity against human promyelocytic leukemia HL-60 cells. nih.gov

Biofilm Formation Inhibition:

Bacterial biofilm formation is a significant challenge in treating infections. nih.govnih.govresearchgate.net Indole derivatives have emerged as promising agents for inhibiting biofilm formation. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated the ability to kill cells within mature biofilms of Staphylococcus aureus and Candida albicans and prevent their formation. mdpi.com New thiazole (B1198619) nortopsentin analogues, which are structurally related to indole compounds, have also been shown to selectively inhibit biofilm formation in staphylococcal strains without affecting the growth of planktonic bacteria. nih.gov

Apoptosis Induction:

Inducing apoptosis in cancer cells is a key mechanism for many anticancer drugs. Studies have shown that certain indole derivatives can induce apoptosis. For example, some indole-based chalcone (B49325) derivatives have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction by related compounds, such as diallyl disulfide, has been linked to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The following table summarizes the findings from various cell-based functional assays on indole derivatives:

Table 1: Cell-Based Functional Assay Findings for Indole Derivatives| Assay Type | Compound Class | Key Findings | Citations |

|---|---|---|---|

| Antiproliferative Activity | 5-methoxyindole tethered isatins | More potent than sunitinib; causes G1 phase lengthening. | nih.gov |

| Antiproliferative Activity | 5-chloro-indole-2-carboxylates | Potent activity against melanoma cell lines via EGFR/BRAFV600E inhibition. | nih.gov |

| Antiproliferative Activity | Indole-based chalcones | High cytotoxicity against HL-60 leukemia cells. | nih.gov |

| Biofilm Formation Inhibition | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Effective against S. aureus and C. albicans biofilms. | mdpi.com |

| Biofilm Formation Inhibition | Thiazole nortopsentin analogues | Selective inhibition of staphylococcal biofilm formation. | nih.gov |

| Apoptosis Induction | Indole-based chalcones | Induction of apoptosis in cancer cells. | nih.gov |

| Apoptosis Induction | Diallyl disulfide (related compound) | Caspase-3 activation and PARP cleavage. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of the (S)-1-(1H-Indol-3-yl)propan-2-ol Series

The biological activity of the (S)-1-(1H-Indol-3-yl)propan-2-ol series is significantly influenced by its structural features. Understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) is crucial for designing more potent and selective therapeutic agents.

Modifications to the indole ring and other parts of the molecule can have a profound impact on bioactivity.

Substitutions on the Indole Ring: Studies on various indole derivatives have shown that substitutions on the indole ring are critical for their biological activity. nih.gov For example, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, specific substitutions on the indole moiety were explored to improve potency and selectivity for the norepinephrine transporter. nih.gov The presence of a hydrogen on the indole nitrogen has been shown to be crucial for the antiproliferative activity of certain indole-based chalcones, with N-substituted analogues exhibiting reduced potency. nih.gov The position of substituents, such as a methoxy (B1213986) group, on the indole ring is also a key determinant of biological activity. nih.gov

Modifications to Other Parts of the Molecule: In the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, substitutions on the 3-phenyl group were also investigated to enhance bioactivity. nih.gov For a series of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cytosolic phospholipase A2α, systematic variations led to a highly potent inhibitor. nih.gov The antiproliferative activity of certain 5-chloro-indole-2-carboxylate derivatives was significantly affected by the nature and position of substituents on an attached phenethylamino group. nih.gov

The following table highlights the impact of substituent modifications on the bioactivity of indole derivatives:

Table 2: Impact of Substituent Modifications on Bioactivity| Compound Series | Modification Site | Impact on Bioactivity | Citations |

|---|---|---|---|

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Indole moiety and 3-phenyl group | Improved potency and selectivity for norepinephrine transporter. | nih.gov |

| Indole-based chalcones | N-1 position of indole | N-unsubstituted analogues showed higher antiproliferative activity. | nih.gov |

| Indole-based chalcones | Methoxy group position on indole | Critical determinant of biological activity. | nih.gov |

| 5-chloro-indole-2-carboxylates | Phenethylamino substituent | Meta-substitution was better tolerated than para-substitution for antiproliferative activity. | nih.gov |

Stereochemistry plays a critical role in the interaction of chiral molecules with their biological targets. For compounds in the (S)-1-(1H-Indol-3-yl)propan-2-ol series, the spatial arrangement of atoms is expected to significantly influence their binding affinity and selectivity.

While direct studies on the stereochemical influence of (S)-1-(1H-Indol-3-yl)propan-2-ol are not extensively detailed in the provided context, research on analogous structures underscores the importance of stereoisomerism. For instance, in the development of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors, the stereochemistry of the final compounds was a key consideration, although specific details on the influence of the (S)-configuration at the 2-ol position are not provided in the abstract. nih.gov

Studies on other chiral molecules with similar structural motifs have demonstrated the importance of stereochemistry. For example, the biological activity of sevanol, a natural product, and its diastereomers was found to be significantly different, highlighting the importance of the correct stereoisomer for efficient binding to its target. mdpi.comresearchgate.net Similarly, the enzymatic resolution of (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol to produce the key intermediate for (S)-propranolol emphasizes the stereoselectivity of enzymatic reactions. mdpi.com

The development of design principles for enhanced target selectivity is a key goal in drug discovery. By analyzing the SAR and SPR of the (S)-1-(1H-Indol-3-yl)propan-2-ol series and its analogues, several principles for improving target selectivity can be inferred.

One key principle is the strategic placement of substituents. As seen in the development of monoamine reuptake inhibitors, specific substitutions on both the indole and phenyl rings were crucial for achieving selectivity for the norepinephrine transporter over the serotonin transporter. ebi.ac.uknih.gov This suggests that fine-tuning the electronic and steric properties of the molecule through targeted substitutions can steer its binding preference towards a specific target.

Another important design principle is the consideration of the three-dimensional structure of the target protein. The discovery that a 2-propanol analogue could selectively activate the non-enzymatic function of IDO1 without inhibiting its catalytic activity points to the existence of distinct binding sites that can be differentially targeted. nih.gov This highlights the potential for designing allosteric modulators that can fine-tune protein function with high selectivity.

Furthermore, the hybridization of the indole scaffold with other bioactive pharmacophores represents a promising strategy for developing compounds with enhanced selectivity and novel mechanisms of action. nih.gov By combining the structural features of indole with those of other known drugs or bioactive molecules, it may be possible to create hybrid compounds that interact with multiple targets or exhibit improved selectivity for a single target.

Computational Chemistry and in Silico Modeling of S 1 1h Indol 3 Yl Propan 2 Ol Interactions

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.govbiorxiv.org This method is crucial in structure-based drug discovery for predicting the binding mode and affinity of a ligand to its target. nih.govbiorxiv.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. biorxiv.orgjocpr.com

For indole-containing compounds, docking studies are routinely used to understand their interactions with various protein targets, such as enzymes and receptors. jocpr.comnih.govthesciencein.org These simulations can reveal how (S)-1-(1H-Indol-3-yl)propan-2-ol might position itself within a binding pocket, identifying the most energetically favorable pose that could be responsible for its biological activity. jocpr.com The prediction of a ligand's binding mode is an essential component of rational drug design. nih.gov

Following the prediction of a binding mode, a detailed analysis reveals the specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the stability of the protein-ligand complex. For a molecule like (S)-1-(1H-Indol-3-yl)propan-2-ol, the key interactions typically involve:

Hydrogen Bonds: The hydroxyl (-OH) group and the indole (B1671886) N-H group are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: The indole ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

Pi-Stacking: The aromatic indole ring can form π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying these recurring interaction patterns, a pharmacophore model can be developed for this class of compounds.

Below is a representative table illustrating the types of interactions that could be identified for (S)-1-(1H-Indol-3-yl)propan-2-ol in a hypothetical protein binding site, based on common interactions seen with indole derivatives.

Table 1: Potential Interacting Residues and Pharmacophoric Features

| Pharmacophoric Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Histidine, Asparagine |

| Indole Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a protein-ligand complex. nih.gov Their primary goal is to rank different binding poses and predict how strongly a ligand will bind to a protein. nih.gov A higher score generally indicates a more favorable binding interaction. The rapid and accurate prediction of binding affinity is a transformative goal for in silico drug discovery. nih.govfrontiersin.org

There are several major classes of scoring functions: nih.govfrontiersin.org

Force-Field-Based: These functions use parameters from classical molecular mechanics force fields (like CHARMM or AMBER) to calculate van der Waals and electrostatic interaction energies.

Empirical: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts, rotational entropy loss). The weights are derived by fitting to experimental binding affinity data of a training set of protein-ligand complexes.

Knowledge-Based: These functions derive statistical potentials or potentials of mean force from databases of known protein-ligand structures. They score interactions based on how frequently they occur in experimentally determined structures compared to a reference state.

Machine Learning/Deep Learning-Based: A newer class that uses advanced algorithms, including deep neural networks, to learn complex relationships between the features of a protein-ligand complex and its binding affinity. nih.govfrontiersin.org These methods have shown improved performance when applied within their specific domains. frontiersin.org

The choice of scoring function can significantly impact the outcome of a docking study, and often a consensus approach using multiple functions is employed to improve the reliability of predictions.

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule, such as its three-dimensional structure (conformation) and electronic characteristics, independent of a biological target. mdpi.comnih.gov

A molecule's conformation plays a critical role in its ability to bind to a receptor. DFT is a widely used method to explore the conformational landscape of a molecule by calculating the relative energies of its different spatial arrangements (conformers). mdpi.comresearchgate.net By systematically rotating the molecule's single bonds, a potential energy surface can be mapped, and the lowest-energy, most stable conformers can be identified. researchgate.net For (S)-1-(1H-Indol-3-yl)propan-2-ol, key rotations would occur around the C-C bonds of the propanol (B110389) side chain and the bond connecting the side chain to the indole ring.

The results of a conformational analysis can provide insight into the shape the molecule is most likely to adopt in solution, which is crucial for understanding how it fits into a protein's binding site.

Table 2: Illustrative Conformational Analysis Data from a DFT Study

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -65° | 0.00 | 65.1 |

| 2 | 175° | 0.85 | 20.5 |

Note: Data are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comlibretexts.org The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org

HOMO Energy: Relates to the molecule's ability to donate electrons (its ionization potential). ossila.com

LUMO Energy: Relates to the molecule's ability to accept electrons (its electron affinity). ossila.com

HOMO-LUMO Gap (ΔE): This gap is a critical descriptor of molecular stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. wikipedia.org

DFT calculations are commonly employed to determine the energies of these orbitals. researchgate.net This analysis helps in understanding the charge-transfer interactions that can occur within the molecule or between the molecule and a biological target.

Table 3: Representative Frontier Molecular Orbital Data

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

Note: Values are representative for an indole derivative and are for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements and interactions of all atoms in the protein-ligand complex and surrounding solvent over time, typically on the nanosecond to microsecond scale. researchgate.netrsc.org

These simulations are crucial for:

Assessing Binding Stability: MD can test whether the binding pose predicted by docking is stable over time or if the ligand shifts or even dissociates from the binding pocket.

Observing Conformational Changes: Both the ligand and the protein can change their shape to better accommodate each other (a phenomenon known as "induced fit"). MD simulations can capture these subtle but important structural adjustments.

Analyzing Water's Role: MD explicitly includes water molecules, allowing for the analysis of their role in mediating protein-ligand interactions.

By simulating the dynamic behavior of the (S)-1-(1H-Indol-3-yl)propan-2-ol-protein complex, researchers can gain a more realistic and comprehensive understanding of the binding event, complementing the insights from static docking models. researchgate.netrsc.org

In Silico Prediction of Pharmacokinetic Parameters

In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial to predict its behavior in a biological system. nih.govnih.gov In silico models have become indispensable tools for forecasting these properties, offering a rapid and cost-effective means to prioritize candidates with favorable characteristics long before they reach clinical trials. researchgate.net For (S)-1-(1H-Indol-3-yl)propan-2-ol, various computational approaches can be employed to estimate its pharmacokinetic parameters, providing valuable insights into its potential as a therapeutic agent.

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. Computational models predict these parameters by analyzing the physicochemical properties and structural features of a molecule.

Absorption Prediction:

Human intestinal absorption (HIA) is a key parameter for orally administered drugs. nih.gov One of the most common in vitro models for predicting HIA is the Caco-2 cell permeability assay, which measures the rate at which a compound crosses a monolayer of human colon adenocarcinoma cells. nih.govresearchgate.netrsc.org In silico models, often built using quantitative structure-property relationship (QSPR) techniques, can predict this permeability. nih.govrsc.org These models typically use molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donors and acceptors to estimate a compound's ability to passively diffuse across the intestinal barrier. nih.gov

For (S)-1-(1H-Indol-3-yl)propan-2-ol, predictive models would likely indicate good to moderate intestinal absorption based on its structural features, which align with the general characteristics of many orally available drugs.

Distribution Prediction:

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins, primarily albumin and α1-acid glycoprotein. nih.govmdpi.com The extent of plasma protein binding (PPB) affects the unbound fraction of the drug, which is the portion free to exert its pharmacological effect. nih.gov In silico QSAR models are widely used to predict PPB based on descriptors related to lipophilicity, aromaticity, and van der Waals surface area. nih.gov Highly lipophilic compounds with aromatic rings often exhibit higher degrees of plasma protein binding.

Below is a table of predicted absorption and distribution parameters for (S)-1-(1H-Indol-3-yl)propan-2-ol based on typical values for similar indole-based compounds.

| Parameter | Predicted Value | Method |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | High (>8) | QSPR Models |

| Human Intestinal Absorption (%) | > 90% | QSPR Models |

| Plasma Protein Binding (%) | High (>90%) | QSAR Models |

Note: The values presented in this table are illustrative and based on computational predictions for structurally related compounds. Specific experimental validation for (S)-1-(1H-Indol-3-yl)propan-2-ol is required for confirmation.

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, which significantly impacts its half-life and duration of action. scite.airesearchgate.net In silico methods play a vital role in predicting metabolic fate early in the drug discovery process. researchgate.net

These predictions often involve two main approaches: ligand-based methods and structure-based methods. nih.govresearchgate.net Ligand-based approaches use information from known substrates of metabolic enzymes to build predictive models, while structure-based methods utilize the three-dimensional structures of enzymes, such as cytochrome P450 (CYP) isoforms, to dock the compound and predict its binding affinity and potential sites of metabolism (SOM). nih.govresearchgate.netnih.gov

For (S)-1-(1H-Indol-3-yl)propan-2-ol, the primary routes of metabolism are likely to involve the cytochrome P450 enzyme system. nih.gov The indole ring is susceptible to hydroxylation at various positions, and the alkyl side chain can also undergo oxidation. Research on structurally similar compounds, such as 1-(indol-1-yl)propan-2-one, has shown that reduction of the keto group is a significant metabolic pathway, a reaction that could also be relevant for the hydroxyl group in (S)-1-(1H-Indol-3-yl)propan-2-ol. nih.gov Furthermore, hydroxylation on the terminal phenoxy residue was observed in a related inhibitor. nih.gov

In silico tools can predict which CYP isoforms are most likely to metabolize the compound. For many indole derivatives, CYP3A4, CYP2D6, and CYP2C9 are common metabolizing enzymes. nih.gov

The predicted metabolic profile for (S)-1-(1H-Indol-3-yl)propan-2-ol is summarized in the table below.

| Parameter | Prediction | Method |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, Carbonyl Reductases | Structure-based and Ligand-based models |

| Predicted Half-life (t½) in Human Liver Microsomes | Moderate to High | QSAR Models |

| Major Metabolic Pathways | Hydroxylation of the indole ring, Oxidation of the propanol side chain, Reduction of the hydroxyl group | SoM Prediction Software (e.g., SMARTCyp, GLORY) nih.govfrontiersin.org |

Note: The predictions in this table are based on computational models and data from analogous compounds. Experimental verification is necessary to confirm the metabolic profile of (S)-1-(1H-Indol-3-yl)propan-2-ol.

Preclinical Pharmacological and Pharmacokinetic Investigations of S 1 1h Indol 3 Yl Propan 2 Ol Analogues in Model Systems

In Vitro Mechanistic Studies in Cellular Models

In vitro studies using cellular models are fundamental to elucidating the mechanisms of action of new chemical entities. These studies provide insights into how compounds interact with cellular components and affect signaling pathways, which can predict their therapeutic potential and potential liabilities.

Analogues of (S)-1-(1H-Indol-3-yl)propan-2-ol have been investigated for their effects on various cellular signaling pathways. For instance, some indole (B1671886) derivatives have been shown to interact with enzymes that are key in inflammatory and pain pathways, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). ebi.ac.uk A series of 1-indol-1-yl-propan-2-ones were screened for their ability to inhibit these enzymes, revealing that certain structural modifications could lead to dual inhibition. ebi.ac.uk This suggests that these compounds could modulate signaling cascades related to arachidonic acid metabolism and endocannabinoid signaling.

Furthermore, other indole-based compounds have been explored for their impact on pathways crucial for microbial survival. For example, some indole derivatives have been found to target enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov Specifically, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized and evaluated for their ability to inhibit these enzymes in Staphylococcus aureus. nih.gov Such studies are critical in identifying the molecular targets that underpin the observed biological effects of these analogues.

Phenotypic screening is a powerful approach to discover new bioactive compounds without prior knowledge of their specific molecular targets. nih.gov This method involves testing large libraries of compounds for their ability to induce a particular phenotype in a cellular model. nih.gov For analogues of (S)-1-(1H-Indol-3-yl)propan-2-ol, high-throughput screening has been employed to identify compounds with desirable activities, such as antimicrobial or anticancer effects. nih.gov

In the search for new antimicrobials, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was screened against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This screening identified initial weak inhibitors, which then guided the synthesis of a more extensive library of analogues. nih.gov Subsequent evaluation of these analogues led to the discovery of compounds with significantly improved anti-MRSA activity. nih.gov This iterative process of screening and chemical optimization is a hallmark of modern drug discovery. The use of high-content microscopy in phenotypic screening allows for the simultaneous assessment of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects. nih.gov

| Screening Approach | Model System | Key Findings | Reference |

| Phenotypic Screening | Methicillin-Resistant Staphylococcus aureus (MRSA) | Identification of 3-substituted-1H-imidazol-5-yl-1H-indoles with anti-MRSA activity. | nih.gov |

| High-Content Microscopy | Various Cancer Cell Lines | Framework for selecting optimal cell lines to detect compound activity and infer mechanism of action. | nih.gov |

Animal Model Studies for Pharmacodynamic Characterization

Animal models are indispensable for understanding how a drug candidate behaves in a whole organism. These studies bridge the gap between in vitro findings and potential clinical applications by providing data on the dynamic interactions between the compound and the biological system.

Confirming that a compound interacts with its intended target in a living animal is a critical step in preclinical development. For analogues of (S)-1-(1H-Indol-3-yl)propan-2-ol with antimicrobial properties, animal infection models are utilized. For example, in a mouse model of staphylococcal sepsis, the efficacy of novel tris(1H-indol-3-yl)methylium salts was evaluated. nih.gov The study demonstrated that these compounds could protect mice from a lethal bacterial challenge, suggesting that they effectively engage their microbial targets in vivo to produce a therapeutic effect. nih.gov The researchers hypothesized that the compounds' ability to form pores in the microbial cell membrane was a key factor in their efficacy. nih.gov

Establishing a relationship between the concentration of a drug in the body (exposure) and its pharmacological effect (response) is crucial for determining its therapeutic window. In the aforementioned staphylococcal sepsis model, the survival rate of the animals was correlated with the dose of the tris(1H-indol-3-yl)methylium compound administered. nih.gov This dose-response relationship helps in understanding the concentration range at which the compound is effective. Similarly, in studies of indole derivatives as potential anti-tuberculosis agents, the reduction in bacterial load in the spleen of infected mice was measured. nih.gov One such compound, indole propionic acid, was shown to decrease the bacterial burden significantly, demonstrating a clear link between the presence of the compound and a positive biological outcome. nih.gov

| Animal Model | Compound Class | Pharmacodynamic Endpoint | Key Finding | Reference |

| Mouse Sepsis Model | tris(1H-indol-3-yl)methylium salts | Survival Rate | Compounds protected mice from staphylococcal infection. | nih.gov |

| Mouse Tuberculosis Model | Indole Propionic Acid | Bacterial Load in Spleen | Decreased bacterial load by sevenfold. | nih.gov |

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animal models are essential for predicting the human pharmacokinetic profile and ensuring a compound has favorable properties to be a successful drug. nih.gov

Systematic preclinical pharmacokinetic profiling of new chemical entities, including analogues of (S)-1-(1H-Indol-3-yl)propan-2-ol, is a standard industry practice. frontiersin.org These studies typically involve administering the compound to animal species such as mice, rats, and dogs to determine key PK parameters. For instance, fluorinated analogs of similar indole compounds have been shown to have improved metabolic stability in preclinical studies. smolecule.com The plasma protein binding rates and metabolic stability in liver microsomes from different species, including humans, are often assessed in vitro to provide an early indication of how the compound might behave in humans. nih.govfrontiersin.org

The process often involves developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the compound in biological matrices. frontiersin.org The data generated from these animal PK studies, combined with in vitro metabolism data, can be used to build physiologically based pharmacokinetic (PBPK) models. frontiersin.orgarvojournals.org These models can then be used to simulate the human PK profile and predict a safe and effective starting dose for clinical trials. frontiersin.org

| PK Parameter | Animal Model | Methodology | Purpose | Reference |

| Metabolic Stability | Rodents, Non-rodents | In vitro liver microsome assays | To assess the rate of metabolism and identify potential species differences. | nih.govsmolecule.com |

| Plasma Protein Binding | Various species | Rapid equilibrium dialysis | To determine the fraction of drug bound to plasma proteins, which influences distribution and clearance. | frontiersin.org |

| In Vivo PK Profile | Rats, Dogs | Serial blood sampling after dosing | To determine key parameters like Cmax, Tmax, AUC, and half-life. | frontiersin.org |

Absorption and Distribution in Animal Species

The oral absorption of indole-containing compounds, including analogues of (S)-1-(1H-Indol-3-yl)propan-2-ol, has been a subject of investigation in preclinical animal models to ascertain their potential as orally active agents. nih.gov Studies on a series of potent indole-containing endothelin antagonists revealed that early compounds in the series exhibited poor gastrointestinal absorption. nih.gov This limitation was attributed to the molecules' hydrogen-bonding potential. A clear correlation was established between the calculated hydrogen-bonding capacity and the rate of permeability across Caco-2 monolayers, an in vitro model of human intestinal absorption. nih.gov The Caco-2 permeability was further shown to be a reliable indicator of the estimated extent of absorption in rats. nih.gov

Structural modifications aimed at reducing the number of hydrogen bond donors and acceptors were found to increase the absorption of these molecules. nih.gov One such analogue, an alcohol-containing compound referred to as compound 7a, demonstrated moderate absorption after oral administration in rats. nih.gov

Species-specific differences in absorption have been observed. For instance, the estimated absorption of compound 7a was significantly different between rats and dogs. nih.gov While rats showed an estimated absorption of 30%, dogs exhibited complete absorption at 100%. nih.gov This highlights the importance of evaluating pharmacokinetic parameters across multiple species during preclinical development. In another study, a different indole derivative was found to be incompletely absorbed in rats (approximately 20-30%) but well absorbed in dogs (>70%). researchgate.net

The distribution of indole derivatives is also a key consideration. Following absorption, indole-3-propionic acid (IPA), a related indole compound, is distributed to the brain where it can exert neuroprotective effects. wikipedia.org The volume of distribution for some indole-based drugs has been shown to be similar in rodents and humans (1-2 L/kg) but significantly greater in dogs (5.2 L/kg), a difference attributed to lower plasma protein binding in dogs. researchgate.net

Table 1: Estimated Oral Absorption of an Indole-Containing Analogue (Compound 7a) in Different Animal Species

| Animal Species | Estimated Oral Absorption (%) |

| Rat | 30 |

| Dog | 100 |

| Data derived from a study on potent indole-containing endothelin antagonists. nih.gov |

Metabolism Pathways and Metabolite Identification in Animal Models

The metabolism of indole-containing compounds is complex and can vary between species. For the alcohol-containing indole analogue, compound 7a, a primary metabolic pathway involves its conversion to an active acid metabolite. nih.gov This conversion process, however, shows significant species differences. In rats, approximately 30% of the absorbed drug is converted to the systemically available acid metabolite. nih.gov In contrast, this conversion is much lower in dogs, with only about 3% of the absorbed drug becoming systemically available as the acid metabolite. nih.gov

Studies on the metabolism of the parent compound, indole, in rats provide foundational knowledge on the biotransformation of this class of compounds. nih.gov When administered to rats, indole is extensively metabolized. nih.gov The primary metabolic pathways for indole involve hydroxylation followed by conjugation or further oxidation. nih.gov

One major pathway proceeds via indoxyl, which is then largely converted to indoxyl sulphate and indoxyl glucuronide. nih.gov Another significant pathway involves the oxidation of indole to oxindole, which can be further hydroxylated to 5-hydroxyoxindole (B181108) and subsequently conjugated. nih.gov Other identified metabolites of indole in rat urine include isatin (B1672199) and N-formylanthranilic acid. nih.gov In vitro studies using rat liver microsomes have confirmed that indole can be metabolized to indoxyl, oxindole, and possibly isatin under aerobic conditions. nih.gov

Table 2: Systemic Availability of Active Acid Metabolite of Compound 7a in Different Animal Species

| Animal Species | Systemic Availability of Acid Metabolite (% of absorbed dose) |

| Rat | ~30 |

| Dog | ~3 |

| Data derived from a study on potent indole-containing endothelin antagonists. nih.gov |

Table 3: Major Urinary Metabolites of Indole Identified in Rats

| Metabolite | Percentage of Administered Dose in Urine |

| Indoxyl sulphate | 50 |

| Indoxyl glucuronide | 11 |

| Isatin | 5.8 |

| 5-Hydroxyoxindole conjugates | 3.1 |

| Oxindole | 1.4 |

| N-Formylanthranilic acid | 0.5 |

| Unchanged Indole | 0.07 |

| Data from a study on the metabolism of [2-14C]indole in the rat. nih.gov |

Excretion Kinetics in Preclinical Systems

The excretion of indole and its metabolites has been characterized in preclinical rat models. Following administration of radio-labeled indole to rats, the majority of the radioactivity is excreted in the urine. nih.gov In a 48-hour period, an average of 81% of the administered dose is found in the urine, with 11% excreted in the feces. nih.gov A small fraction, approximately 2.4%, is expired as carbon dioxide. nih.gov

The biliary excretion of indole metabolites has also been investigated in rats with biliary cannulae. nih.gov Over a two-day period, an average of 5.6% of the administered dose of radio-labeled indole was excreted in the bile. nih.gov The primary metabolites identified in the bile were indoxyl sulphate and 5-hydroxyoxindole conjugates, accounting for 0.8% and 0.6% of the dose, respectively. nih.gov The fecal matter was found to contain indoxyl sulphate (0.4% of the dose) and unchanged indole (0.2%), although the major fecal metabolites were not identified. nih.gov

Table 4: Excretion of Radio-labeled Indole in Rats over 48 Hours

| Excretion Route | Percentage of Administered Dose |

| Urine | 81 |

| Feces | 11 |

| Expired Air (as CO2) | 2.4 |

| Data from a study on the metabolism of [2-14C]indole in the rat. nih.gov |

Advanced Research Directions and Emerging Opportunities for S 1 1h Indol 3 Yl Propan 2 Ol Research

Innovative Synthetic Methodologies for Indole (B1671886) Propanol (B110389) Enantiomers

The synthesis of specific enantiomers of chiral molecules like 1-(1H-Indol-3-yl)propan-2-ol is a significant challenge in organic chemistry. youtube.com Producing a single enantiomer is crucial, as different enantiomers can have vastly different biological activities. youtube.com Modern research focuses on asymmetric synthesis, which aims to create a single desired enantiomer, avoiding the need for separating mixtures later. youtube.com

Recent breakthroughs have moved beyond classical methods, emphasizing catalytic asymmetric reactions that are more efficient and environmentally friendly. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral Brønsted acids have been successfully used in the transfer hydrogenation of indole derivatives, yielding optically active indolines with high enantioselectivity under mild, metal-free conditions. organic-chemistry.org Another innovative approach involves the direct catalytic asymmetric N-propargylation of indoles using a lithium SPINOL phosphate (B84403) as a chiral catalyst, which provides access to previously inaccessible N-functionalized products with high enantiocontrol, even at very low catalyst loadings. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for their efficiency in constructing complex molecules in a single step. researchgate.netnih.gov Greener methodologies for synthesizing indole derivatives, such as using sulfamic acid as a cost-effective and reusable catalyst in an eco-friendly solvent, highlight a trend towards sustainable chemistry. researchgate.netnih.gov These methods often involve simple purification techniques like recrystallization, avoiding laborious column chromatography. researchgate.netnih.gov

| Methodology | Catalyst/Reagent Type | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid Catalyzed Transfer Hydrogenation | Chiral Brønsted Acid (e.g., Phosphoric Acid Derivative) | Metal-free, high enantioselectivity, mild reaction conditions. | organic-chemistry.org |

| Direct Asymmetric N-propargylation | Chiral Lithium Phosphate (e.g., SPINOL-derived) | High enantiocontrol at low catalyst loading, access to novel N-functionalized indoles. | nih.gov |

| Asymmetric N-acylation | Chiral Isothiourea (ITU) | Creates N-N axially chiral indoles with high yields and enantioselectivities. | rsc.org |

| Greener Multicomponent Reaction | Sulfamic Acid | Metal-free, eco-friendly solvent, no column chromatography, high yields. | researchgate.netnih.gov |

Deepening Mechanistic Understanding of Molecular Interactions

A profound understanding of how a compound interacts with its biological targets at a molecular level is fundamental for rational drug design. For indole derivatives, research is focused on elucidating these mechanisms to improve potency and selectivity. This involves identifying specific binding sites, understanding structure-activity relationships (SARs), and clarifying how these interactions translate into a biological response.

A case study in this area is the investigation of indole derivatives as inhibitors of the Monocarboxylate Transporter 1 (MCT1), a protein implicated in cancer cell metabolism. nih.gov Researchers synthesized a series of indole derivatives and tested their ability to block MCT1 function. nih.gov Through these systematic modifications, they established crucial SARs. For example, it was discovered that substitutions at specific positions on the indole ring and the nature of the substituent (e.g., halogen, methyl group) dramatically influenced the inhibitory potency. nih.gov This detailed analysis reveals that even minor structural changes can significantly alter biological activity, providing a roadmap for designing more effective inhibitors. nih.gov Such studies are critical for optimizing lead compounds and understanding the molecular basis of their therapeutic effects.

| Compound Modification | Position of Substitution | Effect on Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Phenyl substitution at the amide | - | Baseline potency (IC50 = 314 nM) | nih.gov |

| 4-Fluorine substitution | para-position | Weaker inhibition (IC50 = 793 nM) | nih.gov |

| para-Halogen substitutions (Cl, Br) | para-position | Strong increase in inhibitory power | nih.gov |

| para-Methyl substitution | para-position | Strong increase in inhibitory power | nih.gov |

Application of Advanced Omics Technologies in Biological Evaluation

Modern drug discovery is increasingly leveraging "omics" technologies to gain a holistic understanding of a compound's biological effects. frontiersin.org These technologies—including genomics, transcriptomics, proteomics, and metabolomics—allow for a comprehensive analysis of the changes occurring within a biological system upon exposure to a substance. researchgate.net This systems-level approach offers deeper insights than traditional assays that focus on a single target. frontiersin.org

For evaluating indole derivatives like (S)-1-(1H-Indol-3-yl)propan-2-ol, omics can be transformative. Instead of just measuring the interaction with one protein, researchers can observe the compound's impact on global gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). researchgate.net This is crucial for elucidating a compound's mechanism of action, identifying potential off-target effects, discovering biomarkers for efficacy or toxicity, and understanding complex biological responses like antimicrobial resistance. frontiersin.orgresearchgate.net The integration of multiple omics approaches provides a powerful platform for revolutionizing toxicology and enabling a more complete assessment of a compound's potential. researchgate.net

| Omics Technology | Area of Analysis | Application in Biological Evaluation | Reference |

|---|---|---|---|

| Genomics | DNA | Identifies genetic predispositions to drug response and toxicity. | researchgate.net |

| Transcriptomics | RNA (Gene Expression) | Reveals changes in gene activity to understand mechanisms of action and cellular pathways affected by the compound. | frontiersin.orgresearchgate.net |

| Proteomics | Proteins | Identifies protein targets, off-targets, and alterations in protein networks and signaling pathways. | frontiersin.orgresearchgate.net |

| Metabolomics | Metabolites | Assesses changes in metabolic pathways, providing a functional readout of the physiological state of the cell. | frontiersin.orgresearchgate.net |

Future Prospects for Indole-Based Scaffold Research in Biomedical Sciences

The indole scaffold remains one of the most promising and versatile structures in medicinal chemistry. mdpi.comnih.gov Its inherent ability to interact with diverse biological targets ensures its continued relevance in the search for new therapeutics. mdpi.com Future research is poised to build upon the vast knowledge base of indole chemistry to tackle significant healthcare challenges.

A major area of focus is the development of novel indole derivatives to combat drug-resistant cancers and pathogens. mdpi.com The structural versatility of the indole nucleus allows for fine-tuning to overcome resistance mechanisms. mdpi.com Researchers are designing and synthesizing new generations of indole-based compounds targeting key cellular machinery like tubulin and protein kinases, which are crucial in cancer progression. mdpi.comnih.gov Beyond cancer, the potential of indole derivatives extends to neurodegenerative diseases, metabolic disorders, and infectious diseases, including tuberculosis. mdpi.comnih.gov The structural similarity of some indole alkaloids to endogenous neurotransmitters makes them attractive candidates for neurological applications. nih.gov As synthetic methodologies become more sophisticated and our understanding of molecular interactions deepens, the indole scaffold will undoubtedly continue to be a source of new and effective therapeutic agents, paving the way for future drug discovery. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for (S)-1-(1H-Indol-3-yl)propan-2-ol, and how can reaction yields be improved?

Methodological Answer : The synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone precursors (e.g., 3-(1H-indol-3-yl)propan-2-one) using chiral catalysts like BINAP-Ru complexes can yield the (S)-enantiomer. Reaction optimization should focus on:

- Catalyst Loading : Titrate catalyst concentrations (0.1–5 mol%) to balance cost and efficiency.

- Temperature Control : Lower temperatures (0–25°C) reduce racemization but may slow kinetics.

- Purification : Use preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) to isolate the enantiomer.

Yield improvements (~70–85%) are reported in scaled reactions under inert atmospheres .

Q. How can researchers validate the enantiomeric purity of (S)-1-(1H-Indol-3-yl)propan-2-ol?

Methodological Answer : Enantiomeric purity is critical for pharmacological studies. Validate using:

- Chiral HPLC : Compare retention times against (R)-enantiomer standards (CAS 1932438-34-0 vs. 3364-35-0) .

- Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +25° for (S)-enantiomer in ethanol).

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in ¹H-NMR peaks for enantiomers.

Advanced Research Questions

Q. How do computational models predict the interaction of (S)-1-(1H-Indol-3-yl)propan-2-ol with biological targets, and what experimental validation is required?

Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like serotonin receptors (5-HT₂). Key steps:

- Ligand Preparation : Optimize the 3D structure of (S)-enantiomer using Gaussian 16 (B3LYP/6-31G* basis set).

- Target Selection : Use PDB structures (e.g., 6WGT for 5-HT₂A).

- Validation : Perform radioligand displacement assays (³H-ketanserin) to measure IC₅₀ values. Discrepancies >10% between computational and experimental data warrant re-evaluation of force fields or protonation states .

Q. What strategies resolve contradictions in reported spectroscopic data for (S)-1-(1H-Indol-3-yl)propan-2-ol?

Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Acquire ¹H-NMR in deuterated DMSO or CDCl₃ with TMS as internal standard.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 175.12 (calc. 175.1103) to rule out co-eluting impurities.

- Cross-Validate : Compare with crystallographic data (e.g., C–O bond lengths ~1.42 Å) from single-crystal X-ray diffraction .

Q. How can researchers design in vitro assays to assess the metabolic stability of (S)-1-(1H-Indol-3-yl)propan-2-ol?

Methodological Answer :

- Liver Microsomal Assays : Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

- LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes. Use tolbutamide as a control.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities. Half-life (t₁/₂) <30 min suggests poor stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products